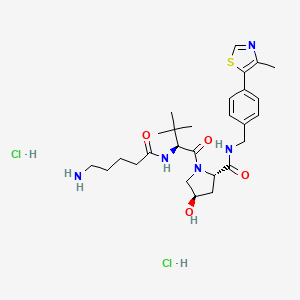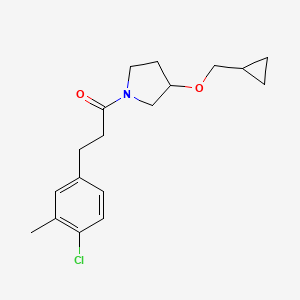
(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide, also known as HPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. HPPA is a derivative of acrylamide that has been modified to enhance its biological activity, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
1. Polymer Chemistry Applications
(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide has been utilized in polymer chemistry. For example, copolymers of N-(isopropyl)acrylamide and related acrylamide derivatives demonstrate significant influences on properties like cloud points, which are affected by the concentration of specific monomers and pH levels. These copolymers also show the potential for complexation with β-cyclodextrins, which is observable with the naked eye (Fleischmann & Ritter, 2013).
2. Chiroptical Properties and Chiral Recognition
In the realm of organic chemistry, acrylamide derivatives similar to (E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide have been used to study chiroptical properties and chiral recognition. These studies involve synthesizing enantiopure acrylamide derivatives and examining their polymers' ability to discriminate between different enantiomers of organic compounds, like 1,1'-bi-2-naphthol, based on their tacticity (Lu et al., 2010).
3. Fluorescence Studies with Proteins
Fluorescence binding studies involving bovine serum albumin (BSA) and p-hydroxycinnamic acid amides, which are structurally related to (E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide, have been conducted. These studies help in understanding the interaction of such compounds with proteins, offering insights into binding constants and conformational changes in the proteins (Meng et al., 2012).
4. Corrosion Inhibition Studies
Acrylamide derivatives have also been explored as potential corrosion inhibitors for metals in acidic environments. Their effectiveness in preventing copper corrosion in nitric acid solutions has been demonstrated, showcasing the utility of these compounds in industrial applications (Abu-Rayyan et al., 2022).
5. Development of Color-Changing Materials
The development of color-changing polymeric materials derived from pH-sensitive acrylated phenolphthalein derivatives, which include compounds structurally related to (E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide, has been a significant area of research. These materials have applications in creating pH-sensitive hydrogels and other smart materials (Fleischmann et al., 2012).
Eigenschaften
IUPAC Name |
(E)-N-(2-hydroxy-2-phenylpropyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-16(19,13-6-3-2-4-7-13)12-17-15(18)10-9-14-8-5-11-20-14/h2-11,19H,12H2,1H3,(H,17,18)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOFNJNCFLVPQB-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CS1)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CS1)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2377651.png)
![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)



![2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2377657.png)
![N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2377658.png)

![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine](/img/structure/B2377662.png)


![N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2377668.png)
![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)